2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide
Description
2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide is a heterocyclic compound that contains both thiazole and pyrimidine rings. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Pyrimidines are also significant in medicinal chemistry due to their presence in nucleic acids and various pharmaceuticals .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-13-8(6-16-7)5-9(15)14-10-11-3-2-4-12-10/h2-4,6H,5H2,1H3,(H,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRMWDXUCSEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide typically involves the formation of the thiazole ring followed by its coupling with a pyrimidine derivative. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and efficiency. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity . The pyrimidine ring can mimic nucleic acid bases, interfering with DNA and RNA synthesis . These interactions can lead to antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-1,3-thiazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an acetamide.
2-(2-methyl-1,3-thiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of a pyrimidine ring.
Uniqueness
2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide is unique due to its combination of thiazole and pyrimidine rings, which confer a broad spectrum of biological activities . This dual-ring structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
